molecular formula C8H10N2 B13577678 5-(2-methylbut-3-yn-2-yl)-1H-imidazole

5-(2-methylbut-3-yn-2-yl)-1H-imidazole

Cat. No.: B13577678
M. Wt: 134.18 g/mol
InChI Key: KGKAPJLHFRTGDM-UHFFFAOYSA-N
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Description

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. This particular compound features a 2-methylbut-3-yn-2-yl substituent, which adds unique properties to its chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole typically involves the reaction of imidazole with 2-methylbut-3-yn-2-yl halides under basic conditions. The reaction can be catalyzed by a base such as potassium carbonate or sodium hydride. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the 2-methylbut-3-yn-2-yl group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols.

    Substitution: Formation of various substituted imidazoles.

Scientific Research Applications

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-methylbut-3-yn-2-yl)-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbut-3-yn-2-ol: A related compound with similar structural features but different functional groups.

    Imidazole: The parent compound without the 2-methylbut-3-yn-2-yl substituent.

    2-Methylbut-3-yn-2-yl carbamate: Another derivative with potential pharmacological activities.

Uniqueness

5-(2-Methylbut-3-yn-2-yl)-1H-imidazole is unique due to its specific substituent, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

5-(2-methylbut-3-yn-2-yl)-1H-imidazole

InChI

InChI=1S/C8H10N2/c1-4-8(2,3)7-5-9-6-10-7/h1,5-6H,2-3H3,(H,9,10)

InChI Key

KGKAPJLHFRTGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#C)C1=CN=CN1

Origin of Product

United States

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